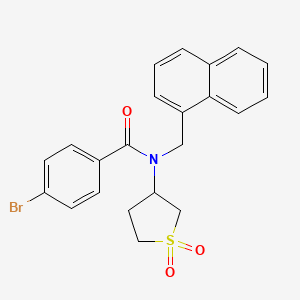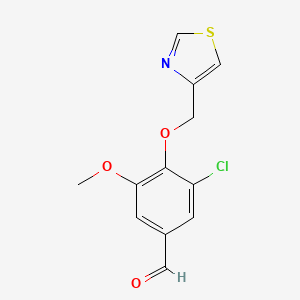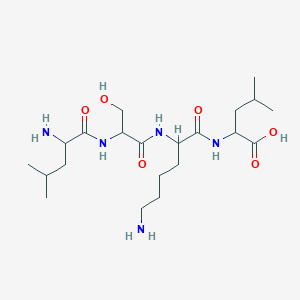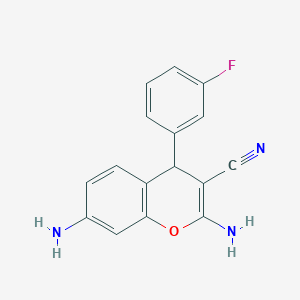
2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of bromine atoms, a piperidine ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple steps One common method starts with the bromination of benzene-1-sulfonamide to introduce bromine atoms at the 2 and 5 positionsThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may utilize continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow systems allow for better control over reaction conditions, leading to higher purity and consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atoms and piperidine ring contribute to its overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dibromo-2,2,6,6-tetramethylpiperidin-4-one: Similar structure but lacks the sulfonamide group.
N1,N3-bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide: Contains two piperidine rings and an isophthalamide core.
N-butyl-2,2,6,6-tetramethyl-4-piperidinamine: Similar piperidine ring but different substituents.
Uniqueness
2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is unique due to the combination of bromine atoms, a piperidine ring, and a sulfonamide group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C15H22Br2N2O2S |
|---|---|
Molekulargewicht |
454.2 g/mol |
IUPAC-Name |
2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H22Br2N2O2S/c1-14(2)8-11(9-15(3,4)19-14)18-22(20,21)13-7-10(16)5-6-12(13)17/h5-7,11,18-19H,8-9H2,1-4H3 |
InChI-Schlüssel |
HXZJJAPZTBCFOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12117504.png)





![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide](/img/structure/B12117529.png)
![4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12117532.png)


![2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine](/img/structure/B12117556.png)

